molecular formula C10H16ClNOS B1527283 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole CAS No. 1247506-33-7

4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole

Cat. No.: B1527283
CAS No.: 1247506-33-7
M. Wt: 233.76 g/mol
InChI Key: FWYGQRBPXHUDJA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole is a substituted 1,3-thiazole derivative characterized by a chloromethyl group at the 4-position and a 1-(2-methylpropoxy)ethyl substituent at the 2-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, and their derivatives are widely studied for pharmaceutical, agrochemical, and material science applications due to their structural versatility and bioactivity .

The synthesis of chloromethyl-substituted thiazoles typically involves cyclization reactions of thioureas or thioamides with α-haloketones or α-chloroacetone derivatives . For example, describes the preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole via condensation of 1,3-dichloroacetone with thioacetamide, followed by ZnCl₂-mediated cyclization and nitration . Similarly, highlights H-lithiation and Br-lithiation reactions to generate chloromethyl thiazole derivatives with protected aldehyde groups .

Properties

IUPAC Name

4-(chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNOS/c1-7(2)5-13-8(3)10-12-9(4-11)6-14-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYGQRBPXHUDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Thiazole Core

The thiazole ring synthesis typically starts from halogenated benzaldehyde derivatives, which undergo transformations such as:

  • Reaction with hydroxylamine and sodium formate in refluxing formic acid to form hydroxy-benzonitrile intermediates.
  • Cyclization with 2-chloroacetoacetic acid ethyl ester to yield 2-(hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester intermediates.

This step is crucial for establishing the thiazole nucleus with appropriate substituents for further modification.

Cyanation and Cyclization

The bromo-substituted intermediate is subjected to cyanation using cuprous cyanide and cuprous iodide in DMF at elevated temperatures (130-140°C) for 16 hours. This step converts the bromo group to a cyano group, which is essential for the subsequent formation of the thiazole ring system. After the reaction, the mixture is quenched into water, extracted with ethyl acetate, and purified by recrystallization to yield the cyano-thiazole derivative with high purity and yield (up to 98.5% by HPLC).

Chloromethylation at the 4-Position

Selective chloromethylation of the thiazole ring at the 4-position is achieved by reaction with chloromethylating agents under controlled conditions. This step introduces the chloromethyl group, which is critical for the compound's reactivity and further functionalization. The hydrochloride salt form is often isolated by adding concentrated hydrochloric acid in acetone at low temperatures (0-5°C), followed by filtration and drying to yield the final hydrochloride salt of 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Purity (HPLC %) Notes
Hydroxylamine reaction 3-bromo-4-hydroxybenzaldehyde, hydroxylamine, sodium formate, formic acid reflux 105-110°C 5 hours - - Formation of hydroxy-benzonitrile
Cyclization 2-chloroacetoacetic acid ethyl ester Reflux - - - Formation of thiazole ester
Alkylation (ether formation) Isobutyl bromide, K2CO3, DMF 80-85°C 5 hours 73.2 98 Introduction of 2-methylpropoxy group
Cyanation Cuprous cyanide, cuprous iodide, DMF 130-140°C 16 hours 98.5 98.5 Conversion to cyano-thiazole
Chloromethylation Concentrated HCl in acetone 0-5°C - - - Formation of hydrochloride salt

Analytical Data and Purification

  • Purity assessment is primarily conducted by High-Performance Liquid Chromatography (HPLC), with purities typically exceeding 98%.
  • Melting points for intermediates and final products are recorded to confirm identity and purity, e.g., 204-210°C for the hydrochloride salt of the cyano-thiazole intermediate.
  • Recrystallization solvents include n-butanol and acetone, chosen for optimal crystal formation and purity enhancement.
  • Drying is performed under controlled temperatures (50-70°C) to avoid decomposition.

Research Findings and Improvements

The improved process described in patent WO2012032528A2 outlines a robust, scalable synthetic pathway with:

  • Enhanced reaction yields through optimized temperature and reagent ratios.
  • Improved purity by careful control of reaction times and purification steps.
  • Use of environmentally safer solvents and reagents where applicable.
  • Detailed characterization of solid-state properties to ensure batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Addition Reactions: The double bonds in the thiazole ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidation can lead to sulfoxides or sulfones.

    Reduction Products: Reduction typically yields dihydrothiazoles or other reduced forms of the ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity. It may also find applications in materials science for the synthesis of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • The chloromethyl group at the 4-position is a common feature in these compounds, facilitating nucleophilic substitution reactions for further functionalization .
  • The 2-position substituent dictates polarity and bulkiness. For instance, the phenyl group in 4-(chloromethyl)-2-phenyl-1,3-thiazole contributes to planar molecular geometry, while the 1-(2-methylpropoxy)ethyl group in the target compound introduces steric hindrance and ether-based solubility .

Chemical Reactivity and Functionalization

Chloromethyl thiazoles are reactive intermediates. The chloromethyl group undergoes nucleophilic displacement with amines, thiols, or alkoxides. For example:

  • describes the synthesis of 2-(1,3-dioxolan-2-yl)-4-(chloromethyl)-1,3-thiazole, where the chloromethyl group is retained for subsequent aldehyde deprotection .
  • In contrast, the target compound’s 1-(2-methylpropoxy)ethyl group may stabilize the molecule against hydrolysis due to steric protection of the ether linkage.

Biological Activity

The compound 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific thiazole compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of This compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄ClN₁S
  • Molecular Weight : 229.75 g/mol

This compound features a chloromethyl group and a propoxy side chain, which contribute to its biological activity.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, a related thiazole compound demonstrated potent antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values of 5.73 µM and 12.15 µM, respectively . The mechanism of action involves the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. The IC50 value for VEGFR-2 inhibition was reported as 0.093 µM .

Acetylcholinesterase Inhibition

Thiazole derivatives have also been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds incorporating thiazole structures have shown promising acetylcholinesterase (AChE) inhibitory activity. For example, a related study found that certain thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE . This suggests that compounds like This compound could be investigated further for their neuroprotective effects.

Cytotoxicity Studies

In vitro cytotoxicity assessments have indicated that thiazole compounds can induce apoptosis in cancer cells. A study highlighted the ability of specific thiazoles to cause cell cycle arrest at the G1 phase while promoting apoptosis in MCF-7 cells . This dual mechanism enhances their therapeutic potential against cancer.

Table 1: Biological Activity of Thiazole Derivatives

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound 4MCF-75.73VEGFR-2 Inhibition
Compound 4MDA-MB-23112.15VEGFR-2 Inhibition
Compound 3iAChE2.7AChE Inhibition

Table 2: Structure-Activity Relationship (SAR) for Thiazoles

Structure FeatureEffect on Activity
Chloromethyl GroupEnhances binding affinity
Propoxy Side ChainImproves solubility
Methyl Group at Position 4Increases cytotoxicity

Case Study: Anticancer Properties

In a study focusing on the anticancer properties of thiazoles, researchers synthesized various derivatives and evaluated their effects on breast cancer cell lines. The findings indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin . This suggests that further exploration of This compound could yield significant results in cancer therapy.

Case Study: Neuroprotective Effects

Another investigation into the neuroprotective potential of thiazoles revealed that certain derivatives could effectively inhibit AChE, thus potentially reversing cognitive decline associated with Alzheimer's disease . The ability to cross the blood-brain barrier due to their lipophilic nature makes these compounds candidates for further development.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via multi-step reactions involving thiazole ring formation and functional group modifications. For example, Hantzsch condensation with brominated ketones (e.g., 2-bromo-4’-chloroacetophenone) is a common approach to construct the thiazole core . Solvent selection (e.g., PEG-400 or DMSO) and catalysts (e.g., Bleaching Earth Clay at pH 12.5) significantly influence yield . Optimization requires monitoring via TLC and adjusting temperature (70–80°C) and reaction time (1–18 hours) .

Q. How is structural characterization of this compound performed in academic research?

  • Methodology : A combination of spectroscopic and analytical techniques is employed:

  • IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry .
  • Elemental analysis validates purity by comparing calculated vs. experimental C/H/N/S content .
  • Melting point determination ensures consistency with literature values .

Q. What are the common reactivity patterns of the chloromethyl group in this thiazole derivative?

  • Methodology : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols under mild conditions (room temperature to 80°C). For example, reactions with substituted benzoyl chlorides in inert atmospheres prevent oxidation . By-products can be minimized using stoichiometric control and polar aprotic solvents .

Advanced Research Questions

Q. How can computational chemistry methods predict and explain the reactivity of the chloromethyl group?

  • Methodology : Density functional theory (DFT) calculations and molecular docking studies (e.g., AutoDock Vina) model electronic properties and steric effects. For instance, docking simulations reveal how substituents influence binding to biological targets (e.g., enzymes), aiding in rational design of derivatives . In silico tools also predict regioselectivity in substitution reactions .

Q. What strategies address discrepancies in spectroscopic data between synthesized batches or literature reports?

  • Methodology :

  • Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ions .
  • Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate purity-related variations .
  • Compare experimental NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw) .

Q. What critical considerations ensure thiazole ring stability during substitution reactions at the chloromethyl moiety?

  • Methodology :

  • Avoid strong oxidizing agents (e.g., KMnO₄) that may degrade the thiazole ring .
  • Use mild reducing agents (e.g., NaBH₄) for selective transformations .
  • Monitor pH to prevent acid- or base-catalyzed ring opening .

Q. How can regioselectivity be controlled during nucleophilic substitution reactions?

  • Methodology :

  • Solvent effects : Polar solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) may promote radical pathways .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on reaction yields or spectroscopic data?

  • Methodology :

  • Re-examine reaction parameters (e.g., solvent purity, catalyst activity) that may differ between studies .
  • Perform control experiments to isolate variables (e.g., humidity, oxygen sensitivity) .
  • Use standard reference compounds (e.g., commercially available thiazole derivatives) to calibrate instrumentation .

Tables for Key Data Comparison

Property Typical Values/Techniques References
Melting Point141–143°C (varies with substituents)
IR C-Cl Stretch650–750 cm⁻¹
¹H NMR (Chloromethyl)δ 4.2–4.5 ppm (s, 2H)
Reaction Yield Optimization65–98% (dependent on catalyst and solvent)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole

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